7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one features a benzothieno[2,3-d]pyrimidinone core substituted with:
- A 7-methyl group on the tetrahydrobenzothiophene ring.
- A 2-(2-methylindol-3-yl)-2-oxoethylsulfanyl moiety at position 2.
- A prop-2-en-1-yl (allyl) group at position 3.
Properties
IUPAC Name |
7-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-11-28-24(30)22-17-10-9-14(2)12-20(17)32-23(22)27-25(28)31-13-19(29)21-15(3)26-18-8-6-5-7-16(18)21/h4-8,14,26H,1,9-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCFWHJMKIHXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(NC5=CC=CC=C54)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Indole Moiety : Starting with a precursor such as 2-methyl-1H-indole, which undergoes functionalization to introduce the 2-oxoethyl group.
- Thioether Formation : The functionalized indole is then reacted with a thiol compound to form the sulfanyl linkage.
- Cyclization : The intermediate is subjected to cyclization reactions to form the benzothiophene and pyrimidine rings.
- Final Functionalization : Introduction of the prop-2-en-1-yl group and other necessary functional groups to complete the synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
- Substitution : Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
- Oxidation : Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
- Substitution : Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Formation of alcohols from ketones.
- Substitution : Introduction of new functional groups such as halides, amines, or thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with indole and pyrimidine structures exhibit significant anticancer properties. Research has shown that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
| Study | Findings |
|---|---|
| Indole derivatives demonstrated cytotoxicity against breast cancer cells. | |
| Pyrimidine-based compounds showed inhibition of tumor growth in animal models. |
Antimicrobial Properties
The compound's structural components suggest it may possess antimicrobial activity. Studies have reported that similar sulfanyl-containing compounds exhibit broad-spectrum antibacterial effects.
| Study | Findings |
|---|---|
| Sulfur-containing indoles showed activity against Gram-positive bacteria. | |
| Benzothieno derivatives demonstrated antifungal properties in vitro. |
Neuroprotective Effects
Research indicates that compounds with indole structures can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
| Study | Findings |
|---|---|
| Indole derivatives protected neuronal cells from oxidative stress. | |
| Pyrimidine compounds improved cognitive function in animal models of dementia. |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-pyrimidine hybrids and tested their anticancer activity against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The lead compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects.
Case Study 2: Antimicrobial Screening
A screening of several sulfur-containing compounds against a panel of bacterial strains revealed that one derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli. Further modifications to the compound led to enhanced activity and reduced cytotoxicity towards human cells.
Mechanism of Action
The mechanism of action of 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Pathways Involved : It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Core Structural Similarities and Differences
Shared Features :
Key Differences :
Physicochemical Properties
Biological Activity
The compound 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound features a unique combination of indole and benzothieno-pyrimidine moieties, which are known for their diverse pharmacological properties. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazolidinedione derivatives have shown broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
| Compound | Activity Against | Mechanism |
|---|---|---|
| 7-methyl compound | S. aureus, E. coli | Inhibition of cell wall synthesis |
| Thiazolidinedione derivatives | Various bacteria | Disruption of metabolic pathways |
Anticancer Potential
Studies have suggested that compounds containing indole and pyrimidine derivatives possess anticancer properties. For example, they may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways .
Case Study:
A study investigating the cytotoxic effects of indole derivatives found that certain compounds could inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of oxidative stress leading to cell death .
Anti-inflammatory Effects
Compounds similar to the one have been observed to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. For example, inhibitors targeting RIP1 kinase have shown promise in reducing inflammation in models of ulcerative colitis .
Q & A
Q. What are the key synthetic considerations for preparing this benzothieno-pyrimidinone derivative?
The synthesis involves optimizing reaction conditions such as solvent choice (e.g., ethanol or dioxane), temperature (reflux at ~60–80°C), and acidification steps (using HCl). For example, refluxing intermediates in ethanolic NaOH followed by acidification yields crystalline products, as demonstrated in analogous syntheses of pyrimidinone derivatives . Critical steps include controlling the alkylation of sulfanyl groups and maintaining anhydrous conditions to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H-NMR : To confirm substituent positions (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.3 ppm) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (S-H, ~2400 cm⁻¹) functional groups .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 329–343) and fragmentation patterns to verify structural integrity .
Q. How can researchers ensure purity during isolation and recrystallization?
Recrystallization from ethanol or dioxane is recommended to remove unreacted starting materials. Purity can be validated via melting point analysis (e.g., 202–204°C for methylthio derivatives) and chromatographic methods (TLC/HPLC) .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfanyl group alkylation be addressed?
Regioselectivity is influenced by steric and electronic factors. Using bulky alkylating agents (e.g., methyl iodide) under controlled pH (via K₂CO₃ in DMF) directs substitution to the sulfanyl moiety rather than competing sites . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution in the thieno-pyrimidinone core .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
Discrepancies in NMR or MS data may arise from residual solvents or polymorphic forms. Use 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous peaks, and compare with X-ray crystallography data for solid-state conformation validation, as shown in structurally related thiazolo-pyrimidine derivatives .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Modify the indole-3-yl or prop-2-en-1-yl groups to assess their impact on bioactivity. For example, replacing 2-methylindole with 4-methylphenyl analogs alters steric bulk and hydrogen-bonding potential .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the pyrimidinone ring to enhance electrophilicity and interaction with biological targets .
Q. What in silico methods predict reactivity or metabolic stability of this compound?
- Docking studies : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., kinases).
- ADMET prediction : Tools like SwissADME evaluate metabolic stability by analyzing logP values and cytochrome P450 interactions, leveraging structural analogs from PubChem data .
Q. How can analytical method validation ensure reproducibility in quantification?
Validate HPLC methods using C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm. Calibration curves (R² > 0.99) and spike-recovery tests (95–105%) confirm accuracy, as applied in regulated drug analysis protocols .
Methodological Notes for Experimental Design
- Low yield troubleshooting : If alkylation yields drop below 80%, optimize catalyst loading (e.g., 10–15 mol% K₂CO₃) or switch to polar aprotic solvents like acetonitrile .
- Handling insolubility : For DMSO-insoluble intermediates, use DMF:water (9:1) mixtures or sonication to improve dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
